
NG-amino-L-Arginine (hydrochloride)
Overview
Description
NG-amino-L-arginine hydrochloride is a novel structural analog of L-arginineNitric oxide is a crucial cellular signaling molecule involved in various physiological processes, including vascular tone modulation, insulin secretion, and neural development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NG-amino-L-arginine hydrochloride involves the modification of L-arginine. The process typically includes the introduction of an amino group to the guanidine moiety of L-arginine. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective addition of the amino group.
Industrial Production Methods: Industrial production of NG-amino-L-arginine hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: NG-amino-L-arginine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its activity.
Substitution: The amino group in NG-amino-L-arginine hydrochloride can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of NG-amino-L-arginine hydrochloride, each with distinct chemical properties and biological activities .
Scientific Research Applications
Cardiovascular Health
Mechanism of Action:
NG-amino-L-Arginine acts as a competitive inhibitor of nitric oxide synthase, which decreases the production of nitric oxide. This can have implications for cardiovascular health, particularly in conditions characterized by endothelial dysfunction.
Clinical Applications:
- Hypertension Management: Studies indicate that L-arginine supplementation can help lower blood pressure and improve vascular function in individuals with hypertension .
- Peripheral Arterial Disease: Research has shown that L-arginine can enhance blood flow in patients with peripheral arterial disease, although long-term benefits on walking distance remain inconclusive .
Case Study:
A systematic review highlighted that oral L-arginine administration improved endothelial function in patients with cardiovascular diseases, suggesting its potential as a therapeutic agent for managing heart-related conditions .
Neurological Disorders
Application in Amyotrophic Lateral Sclerosis (ALS):
Recent studies have investigated the effects of NG-amino-L-Arginine on patients with ALS. A clinical trial administering 15 g/day of L-arginine hydrochloride over three months reported no serious adverse events, indicating good tolerance among participants . The study aimed to assess nutritional status and functional outcomes, suggesting potential benefits for weight maintenance and overall health in ALS patients.
Research Findings:
The trial showed that while there were no significant changes in body weight or functional scores, the safety profile of NG-amino-L-Arginine was favorable, warranting further investigation into its efficacy .
Immune Function and Wound Healing
Role as a Nutraceutical:
L-arginine is recognized for its role in immune response enhancement. It has been shown to improve immune responses to infections and may aid in wound healing due to its involvement in collagen synthesis and cell proliferation .
Clinical Implications:
- Post-Surgical Recovery: Supplementation with L-arginine has been linked to improved wound healing outcomes in surgical patients, potentially reducing recovery time .
Case Study:
A study demonstrated that patients receiving L-arginine supplements post-surgery exhibited faster wound healing compared to those who did not receive supplementation, highlighting its utility in clinical settings .
Metabolic Disorders
Insulin Sensitivity:
Some studies suggest that NG-amino-L-Arginine may influence insulin sensitivity and glucose metabolism. However, results have been mixed regarding its effectiveness in enhancing insulin secretion or improving glycemic control .
Research Insights:
A recent investigation found no significant hormonal responses following L-arginine supplementation, indicating that while it may have some metabolic benefits, its impact on insulin dynamics requires further exploration .
Sports Nutrition
Performance Enhancement:
Athletes often use L-arginine for its purported benefits on exercise performance due to its role as a precursor to nitric oxide, which can enhance blood flow and nutrient delivery during physical activity.
Research Findings:
While some studies report improvements in exercise performance and recovery times with L-arginine supplementation, others show negligible effects. The variability may depend on individual responses and specific exercise conditions .
Data Summary Table
Mechanism of Action
NG-amino-L-arginine hydrochloride exerts its effects by inhibiting nitric oxide synthase enzymes. It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition is mediated by covalent alteration of the heme prosthetic group within the enzyme, leading to its inactivation. The compound selectively inhibits different isoforms of nitric oxide synthase, including neuronal, inducible, and endothelial forms .
Comparison with Similar Compounds
NG-methyl-L-arginine: Another inhibitor of nitric oxide synthase, but less potent compared to NG-amino-L-arginine hydrochloride.
Diaminoguanidine: Inhibits nitric oxide synthase through a similar mechanism but has different chemical properties and biological activities.
Uniqueness: NG-amino-L-arginine hydrochloride is unique due to its high potency and selectivity in inhibiting nitric oxide synthase. It is 100- to 300-fold more potent than NG-methyl-L-arginine, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
NG-amino-L-arginine (hydrochloride), also known as L-NAA HCl, is a structural analog of L-arginine and serves primarily as a potent inhibitor of nitric oxide synthases (NOSs). This compound has garnered attention for its unique biological activities, particularly in the modulation of nitric oxide (NO) production, which plays a critical role in various physiological processes.
Target and Inhibition
NG-amino-L-arginine selectively inhibits three isoforms of nitric oxide synthase: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). The inhibition constants (Ki) for these isoforms are as follows:
- nNOS: 0.3 μM
- eNOS: 2.5 μM
- iNOS: 3 μM
This selective inhibition leads to a significant reduction in NO production from L-arginine, thereby affecting numerous downstream signaling pathways related to vascular tone, immune response, and neurotransmission .
Biochemical Pathways
The primary pathway affected by NG-amino-L-arginine is the NO synthesis pathway. By inhibiting NOS, this compound disrupts the conversion of L-arginine to NO and citrulline, which can lead to alterations in vascular function and other physiological responses .
Pharmacological Effects
In Vitro Studies
Research indicates that NG-amino-L-arginine induces endothelium-dependent contractions in vascular tissues. It has been shown to antagonize acetylcholine-induced relaxation and cyclic GMP accumulation in a concentration-dependent manner. Specifically, at concentrations of 100 μM, it can nearly abolish endothelium-dependent relaxation induced by acetylcholine .
In Vivo Studies
In animal models, particularly those simulating septic conditions, NG-amino-L-arginine treatment resulted in increased systemic and pulmonary vascular resistance indices. Moreover, it was associated with decreased heart rates and cardiac output, indicating a potential role in modulating cardiovascular responses during sepsis . Notably, higher mortality rates were observed following endotoxin challenges when treated with this compound, highlighting its significant impact on systemic physiology .
Clinical Implications
The biological activity of NG-amino-L-arginine has implications for several clinical conditions where NO signaling is disrupted. These include:
- Cardiovascular Diseases: Given its role in modulating vascular tone, NG-amino-L-arginine may be relevant in conditions like hypertension and heart failure.
- Inflammatory Disorders: As an inhibitor of iNOS, it could potentially be used in managing conditions characterized by excessive NO production.
- Sepsis Management: Its effects on vascular resistance may offer insights into therapeutic strategies for septic shock .
Data Table: Summary of Key Findings
Study Type | Key Findings | Dosage | Outcome |
---|---|---|---|
In Vitro | Induces endothelium-dependent contraction; inhibits acetylcholine-induced relaxation | 100 μM | Significant reduction in cyclic GMP accumulation |
In Vivo | Increased systemic/pulmonary resistance; decreased cardiac indices | Varies by model | Elevated mortality post-endotoxin challenge |
Clinical Trials | Potential use in cardiovascular diseases; effects on inflammatory responses | Varies | Modulation of NO-related pathways |
Case Studies
-
Sepsis Model Study
In a controlled study involving sepsis models in rats, treatment with NG-amino-L-arginine resulted in increased vascular resistance and altered hemodynamic parameters compared to controls. This suggests a critical role for the compound in managing septic responses through modulation of NOS activity . -
Cardiovascular Research
Clinical observations have noted that patients with cardiovascular diseases exhibit altered NO signaling pathways. Supplementation with NG-amino-L-arginine may provide insights into therapeutic approaches aimed at restoring balance within these pathways .
Q & A
Basic Research Questions
Q. What are the standard analytical methods to confirm the identity and purity of NG-amino-L-Arginine (hydrochloride)?
- Methodological Answer : Purity assessment involves high-performance liquid chromatography (HPLC) for quantifying impurities and verifying retention times against reference standards. Inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric assays are used to detect heavy metals (e.g., lead, arsenic) at thresholds ≤20 ppm, as outlined in pharmacopeial guidelines for related arginine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity by analyzing characteristic peaks for the guanidino and amino groups .
Q. How is NG-amino-L-Arginine (hydrochloride) synthesized, and what purification steps are critical for research-grade material?
- Methodological Answer : Synthesis typically involves protecting-group strategies for selective guanidino modification, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification via recrystallization in methanol/water mixtures ensures removal of unreacted intermediates. Critical parameters include pH control (<2.5) during salt formation and lyophilization to maintain stability, as inferred from analogous arginine hydrochloride protocols .
Q. What are the key stability considerations for storing NG-amino-L-Arginine (hydrochloride) in laboratory settings?
- Methodological Answer : Stability studies recommend storage at 2–8°C in desiccated, opaque containers to prevent hygroscopic degradation and photolysis. Accelerated degradation tests (40°C/75% RH for 6 months) can predict shelf-life, with HPLC monitoring for by-products like oxidized arginine analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for NG-amino-L-Arginine (hydrochloride) in nitric oxide (NO) pathway studies?
- Methodological Answer : Discrepancies may arise from differences in cell models (e.g., endothelial vs. macrophage systems) or assay interference from endogenous arginine analogs. To address this, use isotopically labeled NG-amino-L-Arginine (e.g., 15N) in tandem with LC-MS/MS to distinguish exogenous vs. endogenous compound effects . Normalize activity data to cellular uptake efficiency via radiolabeled tracers .
Q. What experimental designs are optimal for evaluating the dual role of NG-amino-L-Arginine (hydrochloride) in oxidative stress modulation and immune response regulation?
- Methodological Answer : Employ a multi-omics approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NOS2, SOD1) in treated vs. untreated macrophages.
- Metabolomics : LC-MS-based quantification of NO metabolites (nitrite/nitrate) and glutathione redox ratios.
- Validation : CRISPR-Cas9 knockout models (e.g., NOS2−/−) to isolate compound-specific effects .
Q. What are the challenges in quantifying NG-amino-L-Arginine (hydrochloride) in vivo, and how can they be methodologically addressed?
- Methodological Answer : Matrix interference in plasma/brain homogenates necessitates solid-phase extraction (SPE) with cation-exchange cartridges prior to LC-MS/MS. Use deuterated internal standards (e.g., NG-amino-L-Arginine-D4) to correct for ion suppression. Validate assays per FDA guidelines (precision ±15%, accuracy 85–115%) .
Q. How can researchers optimize NG-amino-L-Arginine (hydrochloride) dosing regimens in preclinical animal models to avoid off-target effects?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling:
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVMJVSXFJRHGQ-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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